1-Phenylisatin vs. 1-Methylisatin: Distinct Binding Interaction Profile with Human Hemoglobin
In a direct comparative study with 1-methylisatin (1-MI), 1-phenylisatin (1-PI) exhibits a different binding mechanism to human adult hemoglobin (Hb). While both involve hydrophobic association, 1-PI uniquely utilizes ionic interactions and salt bridges/proton transfer, whereas 1-MI relies on electrostatic interactions [1].
| Evidence Dimension | Binding Distance (Forster's theory) and Mechanism |
|---|---|
| Target Compound Data | Binding distance: 5.28 nm; Mechanism: Hydrophobic association + ionic interactions + salt bridges/proton transfer |
| Comparator Or Baseline | 1-Methylisatin (1-MI): Binding distance: 4.02 nm; Mechanism: Hydrophobic association + electrostatic interaction |
| Quantified Difference | Binding distance differs by 1.26 nm (31% longer for 1-PI) |
| Conditions | Steady-state and time-resolved fluorescence quenching of human adult hemoglobin in aqueous solution |
Why This Matters
The distinct binding distance and mechanism confirm that 1-phenylisatin cannot be substituted by 1-methylisatin in studies involving protein interactions or drug transport.
- [1] Mandal, P., & Ganguly, T. (2009). Fluorescence Spectroscopic Characterization of the Interaction of Human Adult Hemoglobin and Two Isatins, 1-Methylisatin and 1-Phenylisatin: A Comparative Study. The Journal of Physical Chemistry B, 113(45), 14904-14913. View Source
